molecular formula C21H26NO3+ B1204047 Methantheline CAS No. 5818-17-7

Methantheline

Cat. No.: B1204047
CAS No.: 5818-17-7
M. Wt: 340.4 g/mol
InChI Key: GZHFODJQISUKAY-UHFFFAOYSA-N
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Description

Methantheline is a synthetic antispasmodic compound used to relieve cramps or spasms of the stomach, intestines, and bladder. It is commonly used in the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorospasm, and reflex neurogenic bladder in children .

Scientific Research Applications

Methantheline has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methantheline is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the reaction of diethylamine with methyl iodide to form diethylmethylamine, which is then reacted with 2-(9H-xanthen-9-ylcarbonyl)oxyethyl bromide to form this compound bromide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Methantheline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Methantheline exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, this compound may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder, and may have a slight relaxant action on the bile ducts and gallbladder .

Comparison with Similar Compounds

Methantheline’s unique properties make it a valuable compound in both clinical and research settings.

Properties

Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder.

CAS No.

5818-17-7

Molecular Formula

C21H26NO3+

Molecular Weight

340.4 g/mol

IUPAC Name

diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium

InChI

InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1

InChI Key

GZHFODJQISUKAY-UHFFFAOYSA-N

SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

5818-17-7

physical_description

Solid

solubility

1.32e-04 g/L

Synonyms

Banthine
methantheline
methantheline bromide
Vagantin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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